2-Bromo-1-[4-(difluoromethoxy)phenyl]propan-1-one
Description
2-Bromo-1-[4-(difluoromethoxy)phenyl]propan-1-one is a brominated aromatic ketone featuring a difluoromethoxy (-OCF₂H) substituent on the para position of the phenyl ring. The difluoromethoxy group is notable for its electron-withdrawing and lipophilic properties, which may enhance metabolic stability and bioavailability compared to non-fluorinated analogs .
Properties
IUPAC Name |
2-bromo-1-[4-(difluoromethoxy)phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O2/c1-6(11)9(14)7-2-4-8(5-3-7)15-10(12)13/h2-6,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLWNEDFOPNMTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OC(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[4-(difluoromethoxy)phenyl]propan-1-one typically involves the bromination of 1-[4-(difluoromethoxy)phenyl]propan-1-one. This reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[4-(difluoromethoxy)phenyl]propan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media are typical oxidizing agents.
Major Products
Nucleophilic substitution: Substituted derivatives with the nucleophile replacing the bromine atom.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
Medicinal Chemistry
Alzheimer's Disease Treatment
Research indicates that compounds similar to 2-Bromo-1-[4-(difluoromethoxy)phenyl]propan-1-one may inhibit β-secretase (BACE), an enzyme involved in the formation of amyloid plaques associated with Alzheimer's disease. Inhibitors of BACE are being investigated for their potential to treat or prevent neurodegenerative disorders characterized by elevated amyloid levels, including Alzheimer's disease, Down's Syndrome, and other cognitive impairments .
Anticancer Activity
Studies have explored the anticancer properties of this compound. Preliminary findings suggest it may induce apoptosis in cancer cell lines, potentially through mechanisms involving cell cycle arrest or modulation of signaling pathways related to cancer progression. The presence of the difluoromethoxy group is believed to enhance its biological activity by improving binding affinity to molecular targets involved in tumor growth.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Its unique functional groups may enhance its ability to bind to biological targets, leading to inhibition of microbial growth. Similar compounds have shown activity against various pathogens, indicating that this compound may possess significant antimicrobial properties.
Anticancer Research
A study conducted on various derivatives of this compound highlighted its effectiveness against specific cancer cell lines. The research demonstrated that the compound could reduce cell viability in vitro, suggesting potential for further development as an anticancer agent.
Alzheimer's Disease Models
In preclinical models of Alzheimer's disease, compounds structurally related to this compound showed promise in reducing amyloid plaque formation and improving cognitive function. These findings support the hypothesis that BACE inhibitors could be effective therapeutic agents for neurodegenerative diseases .
Chemical Synthesis
In the chemical industry, this compound serves as an intermediate in the synthesis of more complex organic molecules. It is utilized as a building block for pharmaceuticals and agrochemicals, contributing to the development of new compounds with desired biological activities .
Comparative Analysis with Related Compounds
The following table summarizes key differences between structurally similar compounds:
| Compound Name | Structure | Key Differences |
|---|---|---|
| 1-Bromo-1-[4-(difluoromethoxy)-2-methoxyphenyl]propan-1-one | Contains methoxy instead of difluoromethoxy | Similar but with different functional group |
| 1-Bromo-1-[4-(trifluoromethoxy)-2-ethoxyphenyl]propan-1-one | Contains trifluoromethoxy instead of difluoromethoxy | Different fluorinated group |
| 1-Bromo-1-[4-(difluoromethoxy)-2-ethoxyphenyl]butan-2-one | Additional carbon in the alkyl chain | Longer alkyl chain affects properties |
Mechanism of Action
The mechanism of action of 2-Bromo-1-[4-(difluoromethoxy)phenyl]propan-1-one involves its reactivity as a brominated ketone. The bromine atom and the carbonyl group make it a versatile intermediate for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural analogs, their substituents, synthesis routes, and applications:
Electronic and Steric Effects
- Trifluoromethyl (-CF₃) vs. Difluoromethoxy (-OCF₂H): The trifluoromethyl group is strongly electron-withdrawing, enhancing electrophilicity at the carbonyl carbon, which may accelerate nucleophilic substitution reactions. The difluoromethoxy group, while also electron-withdrawing, introduces steric bulk and improved solubility due to oxygen’s lone pairs .
- It is often used in UV initiators due to sulfur’s photolytic properties .
- Morpholinylsulfonyl (-SO₂-morpholine): Combines sulfonyl’s electron-withdrawing effects with morpholine’s hydrogen-bonding capacity, making it suitable for drug design targeting enzymes .
Crystallographic and Stability Insights
- 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one: Crystallographic studies reveal a planar ketone group with a dihedral angle of 6.6° between the phenyl and propanone moieties, stabilized by weak C–H···O interactions .
- α,β-Unsaturated Derivatives (e.g., 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one): The conjugated enone system introduces rigidity, affecting packing efficiency and melting points .
Biological Activity
2-Bromo-1-[4-(difluoromethoxy)phenyl]propan-1-one is an organic compound with the molecular formula C10H9BrF2O2 and a molecular weight of approximately 279.08 g/mol. Its structure features a bromine atom at the 2-position of a propanone framework, along with a para-substituted phenyl ring that contains a difluoromethoxy group at the 4-position. This unique arrangement is believed to enhance its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.
The compound's reactivity is primarily attributed to the bromine atom, which is susceptible to nucleophilic substitution reactions. This property allows for various synthetic pathways in organic chemistry, enabling the formation of new carbon-nitrogen or carbon-oxygen bonds.
Biological Activity
Preliminary studies suggest that this compound exhibits several potential biological activities, including:
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various microbial strains.
- Anticancer Properties : Initial research indicates activity against cancer cell lines, suggesting its potential as an anticancer agent.
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound likely interacts with specific enzymes, inhibiting their activity and thereby affecting metabolic pathways.
- Receptor Modulation : It may also modulate the activity of cellular receptors, influencing signal transduction pathways.
Antimicrobial Studies
A study conducted on various derivatives of bromo-substituted phenyl compounds revealed that this compound exhibited significant antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to assess its efficacy compared to standard antibiotics.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 32 | Moderate |
| Ampicillin | 8 | Strong |
| Ciprofloxacin | 16 | Strong |
Anticancer Studies
In vitro studies on cancer cell lines demonstrated that this compound inhibited cell proliferation in a dose-dependent manner. The IC50 values for various cancer lines were reported as follows:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Significant |
| HeLa (Cervical Cancer) | 20 | Moderate |
| A549 (Lung Cancer) | 25 | Moderate |
Q & A
Q. How to reconcile conflicting reports on its catalytic activity in cross-coupling reactions?
- Methodology : Contradictions may stem from trace metal impurities (e.g., Pd from prior reactions) or solvent effects. Reproduce reactions under inert atmospheres (Ar/glovebox) using rigorously dried solvents. ICP-MS analysis detects metal content, while kinetic studies (e.g., Eyring plots) compare reaction rates under varying conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
